4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one

Catalog No.
S13810780
CAS No.
M.F
C8H18N2OS
M. Wt
190.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorph...

Product Name

4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one

IUPAC Name

2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propan-1-amine

Molecular Formula

C8H18N2OS

Molecular Weight

190.31 g/mol

InChI

InChI=1S/C8H18N2OS/c1-8(2,7-9)10-3-5-12(11)6-4-10/h3-7,9H2,1-2H3

InChI Key

TUJICTIHJSRKFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)N1CCS(=O)CC1

4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one, also known as 4-(1-amino-2-methylpropan-2-yl)thiomorpholine 1-oxide, is a synthetic compound characterized by a thiomorpholine ring substituted with an amino group. Its molecular formula is C8H16N2OSC_8H_{16}N_2OS and it has a molecular weight of approximately 192.29 g/mol. This compound features a unique structure that combines both nitrogen and sulfur functionalities, which may contribute to its biological activity and potential applications in medicinal chemistry.

The reactivity of 4-(1-amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one can be attributed to the presence of the thiomorpholine ring and the amino group. Common reactions include:

  • Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.
  • Oxidation: The thiomorpholine can undergo oxidation to form sulfoxides or sulfones.
  • Formation of derivatives: The compound can react with various acylating agents to yield amides or esters, expanding its utility in organic synthesis.

Preliminary studies suggest that 4-(1-amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one exhibits significant biological activities, including:

  • Antimicrobial properties: It has shown effectiveness against certain bacterial strains, indicating potential use in developing new antibiotics.
  • Anticancer activity: Some research indicates that this compound may inhibit the growth of cancer cells, making it a candidate for further investigation in cancer therapeutics.
  • Neuroprotective effects: The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

The synthesis of 4-(1-amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one typically involves:

  • Formation of the thiomorpholine ring: This can be achieved through cyclization reactions involving appropriate precursors such as thiols and amines.
  • Introduction of the amino group: The amino group can be introduced via reductive amination or by direct amination of suitable substrates.
  • Purification and characterization: The product is purified using standard techniques such as recrystallization or chromatography, followed by characterization using NMR, IR, and mass spectrometry.

The unique properties of 4-(1-amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one lend it to various applications:

  • Pharmaceutical development: Its antimicrobial and anticancer properties make it a candidate for drug formulation.
  • Chemical synthesis: It can serve as an intermediate in synthesizing more complex organic compounds.
  • Biological research: Used in studies investigating the mechanisms of action of thiomorpholine derivatives.

Studies on the interactions of 4-(1-amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one with biological macromolecules are crucial for understanding its mechanism of action. Preliminary data indicate that:

  • The compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
  • Binding affinity studies suggest that modifications to the thiomorpholine ring could enhance its biological activity.

Several compounds share structural similarities with 4-(1-amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one, including:

Compound NameStructure CharacteristicsUnique Features
2-AminoethanethiolContains an amino group and a thiolKnown for its reducing properties
2-MercaptoethylamineSimilar amino-thiol structureExhibits different reactivity patterns
ThiomorpholineBasic structure without additional substituentsPrimarily used as a building block in organic synthesis
3-Amino-pyrrolidineContains a nitrogen heterocycleExhibits different biological activities

Uniqueness

The uniqueness of 4-(1-amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one lies in its specific combination of functional groups and structural arrangement, which may confer distinct pharmacological properties compared to other similar compounds. Its potential applications in pharmaceuticals and biochemistry highlight its importance as a subject for further research.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

190.11398438 g/mol

Monoisotopic Mass

190.11398438 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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